beta-Cembrenediol

Vue d'ensemble

Description

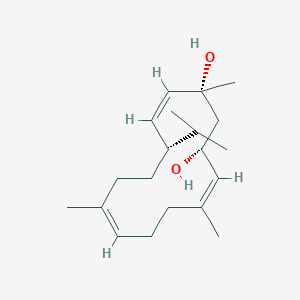

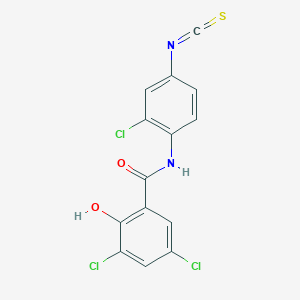

Beta-Cembrenediol, also known as β-CBD, is one of the most characteristic ingredients of glandular trichome secretions from Nicotiana tabacum L. (tobacco). It has attracted considerable attention for its potent antitumor, neuroprotective, antimicrobial, and other activities .

Synthesis Analysis

The synthesis of beta-Cembrenediol has been explored in several studies. For instance, one study demonstrated the successful P450-catalyzed chemo-, regio-, and stereoselective oxidation of the tobacco cembranoid β-cembrenediol . Another study reported the synthesis of the 4-O-pyranoglucosyl derivatives of β-CBD .

Molecular Structure Analysis

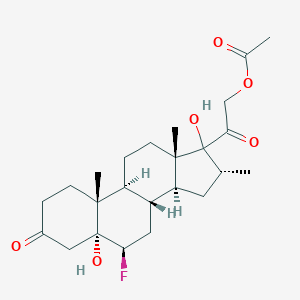

The molecular formula of beta-Cembrenediol is C20H34O2 . It is the C-4 epimer of (1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol, also known as α-cembrenediol .

Chemical Reactions Analysis

Beta-Cembrenediol can undergo various chemical reactions. For example, it can be oxidized by P450 BM3 to produce different products . It can also react with chlororethyl, ethyl, and benzyl isocyanates in the presence of a catalytic amount of triethylamine to yield the C-6 carbamates .

Physical And Chemical Properties Analysis

Beta-Cembrenediol has a molecular weight of 306.5 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass is 306.255880323 g/mol .

Applications De Recherche Scientifique

Antitumor Activity

Beta-Cembrenediol (β-CBD) and its C-4 epimer alpha-Cembrenediol (α-CBD) were first found to exhibit antitumor activity in 1985 . More recent research has shown that α-CBD and its derivatives show greater anticancer advantages than β-CBD .

Neuroprotective Effects

Beta-Cembrenediol has been found to have potent neuroprotective activities . It achieves this by increasing the phosphorylation of Akt, a well-known neuroprotective pathway .

Antimicrobial Properties

Both α- and β-CBD possess moderate antimicrobial effects . This makes them potential candidates for the development of new antimicrobial agents.

Anti-migratory Compounds in Wound Healing

Beta-Cembrenediol and its analogs have been found as anti-migratory compounds in wound healing assays with prostate cancer cells . This suggests a potential application in the treatment of wounds and injuries.

Prostate Cancer Recurrence Suppressor

Beta-Cembrenediol has been identified as a prostate cancer recurrence suppressor lead and prospective scaffold via modulation of Indoleamine 2,3-Dioxygenase and Tryptophan Dioxygenase . This study demonstrates the in vitro β-CBD anti-migratory and anti-clonogenicity activities against five diverse human PC cell lines .

Agricultural Fungicides

Many researchers are committed to exploring the possibility of utilizing these two cembrenediols and their derivatives both in human medicine and in agricultural fungicides . This suggests a potential application in the agriculture industry.

Mécanisme D'action

Target of Action

Beta-Cembrenediol (β-CBT) is a natural product from tobacco plants . It has been found to inhibit the induction of the early antigen of Epstein-Barr virus (EA-EBV) by 12-O-tetradecanoylphorbol-13-acetate (TPA) in vitro . This suggests that one of its primary targets could be the EA-EBV.

Mode of Action

It has been shown to induce oxidative stress in lettuce seedlings . This suggests that it interacts with its targets, possibly through the generation of reactive oxygen species (ROS), leading to oxidative damage .

Biochemical Pathways

Beta-Cembrenediol has been found to affect multiple tumorigenesis pathways, including phospoinositide-3 kinase (PI3K), extracellular signal-regulated kinase (ERK), Wnt/β-catenin, p53, bridging integrator 1 (BIN-1), cyclooxygenase 2 (COX-2), cyclin-dependent kinase (CDK) and collagen type XII α1 chain (COL12A1) .

Result of Action

Beta-Cembrenediol has been shown to have potent antitumor, neuroprotective, and antimicrobial activities . It has been found to significantly inhibit the growth of lettuce seedlings and reduce their fresh weight . This suggests that it may have a similar inhibitory effect on the growth of tumor cells.

Orientations Futures

Propriétés

IUPAC Name |

(1R,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13-/t18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVKDDXPCFBMOV-PCFHHCMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC/C(=C\[C@@H](C[C@@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Cembrenediol | |

CAS RN |

57605-81-9 | |

| Record name | beta-Cembrenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057605819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)